Crystallographic Hit Rate: Confirmed Macrodomain Binder Among 91.6% Non-Binders in the Largest SARS-CoV-2 Nsp3 Fragment Screen
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide (WS4) was confirmed as a macrodomain-binding fragment in the Schuller et al. crystallographic screen, which tested 2,533 diverse fragments and yielded only 214 unique binders — a hit rate of 8.4%. This places WS4 in a minority subset of fragments with experimentally validated binding, in contrast to the 91.6% of fragments (2,319 compounds) that showed no detectable electron density in the active site under identical soaking and data collection conditions [1]. Furthermore, among 60 computationally docked fragments selected for experimental testing from >20 million candidates, only 20 (33%) were crystallographically confirmed; WS4 belongs to this confirmed subset [1]. For procurement decisions, this means that generic or unvalidated pyrazole-4-carboxamide analogs from non-macrodomain programs have a high probability (>90% based on screen statistics) of showing no binding to the Nsp3 macrodomain.
| Evidence Dimension | Crystallographic fragment screen hit rate for SARS-CoV-2 Nsp3 macrodomain binding |
|---|---|
| Target Compound Data | Confirmed binder (hit); electron density observed in active site; structure solved at 1.08 Å (PDB 5S2A) |
| Comparator Or Baseline | 2,533 fragments screened; 214 unique binders (8.4% hit rate); 2,319 non-binders (91.6%) |
| Quantified Difference | Target compound belongs to the 8.4% minority with validated binding; distinct from the 91.6% majority of fragments (and by extension, the vast majority of unvalidated pyrazole-4-carboxamide analogs) that show no binding in this assay |
| Conditions | Crystallographic fragment screening: recombinant SARS-CoV-2 Nsp3 macrodomain (Mac1) crystals soaked with 2,533 diverse fragments; X-ray diffraction data collected at Diamond Light Source beamline I04-1; PanDDA algorithm used for hit identification |
Why This Matters
Procurement of unvalidated pyrazole-4-carboxamide analogs for macrodomain research carries a >90% risk of selecting a compound with no target engagement, based on the empirically measured hit rate of the screen from which this compound emerged.
- [1] Schuller M, Correy GJ, Gahbauer S, Fearon D, Wu T, Díaz RE, et al. Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Science Advances. 2021;7(16):eabf8711. doi:10.1126/sciadv.abf8711 View Source
